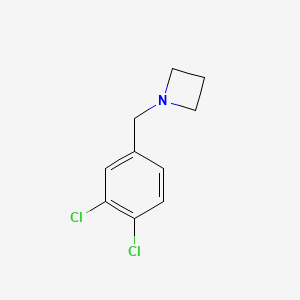
1-(3,4-Dichlorobenzyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorobenzyl)azetidine is a compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles . The presence of the 3,4-dichlorobenzyl group further enhances its chemical properties, making it a compound of interest in various fields of research.
Métodos De Preparación
The synthesis of 1-(3,4-Dichlorobenzyl)azetidine typically involves the alkylation of azetidine with 3,4-dichlorobenzyl halides. One common method includes the reaction of azetidine with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time .
Análisis De Reacciones Químicas
1-(3,4-Dichlorobenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced azetidine derivatives.
Common reagents used in these reactions include bases (e.g., sodium hydride), acids (e.g., hydrochloric acid), and various catalysts (e.g., palladium on carbon). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3,4-Dichlorobenzyl)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Its derivatives are explored for their ability to interact with biological targets.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dichlorobenzyl)azetidine involves its interaction with specific molecular targets. The compound’s ring strain and electronic properties enable it to bind to enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and derivative being studied .
Comparación Con Compuestos Similares
1-(3,4-Dichlorobenzyl)azetidine can be compared to other azetidine derivatives and related nitrogen heterocycles:
Azetidine: The parent compound, azetidine, lacks the 3,4-dichlorobenzyl group, resulting in different reactivity and applications.
Aziridine: Aziridines are three-membered nitrogen heterocycles with even higher ring strain, leading to different reactivity profiles and uses.
The uniqueness of this compound lies in its combination of ring strain and the electronic effects of the 3,4-dichlorobenzyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H11Cl2N |
|---|---|
Peso molecular |
216.10 g/mol |
Nombre IUPAC |
1-[(3,4-dichlorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11Cl2N/c11-9-3-2-8(6-10(9)12)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |
Clave InChI |
GWJLGXIGHRIRLC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)CC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


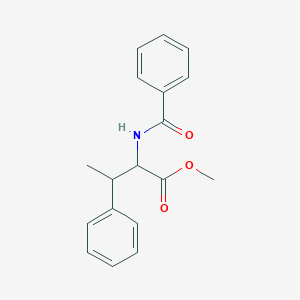

![4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline](/img/structure/B15334802.png)

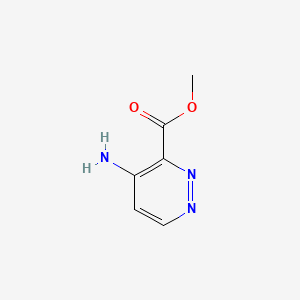

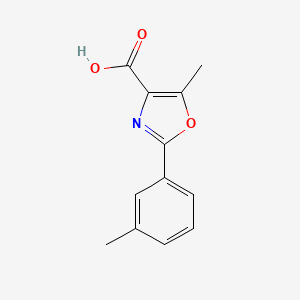
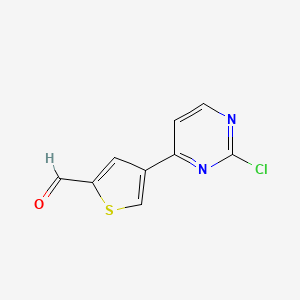
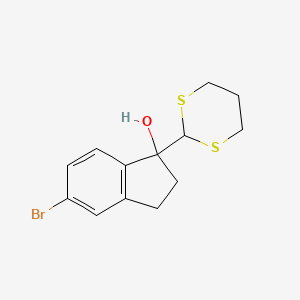
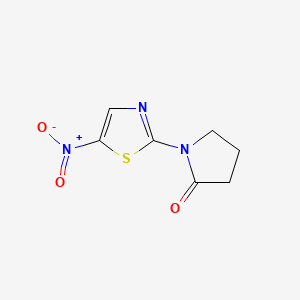

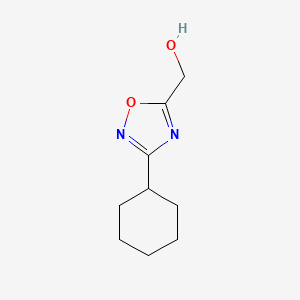
![3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol](/img/structure/B15334855.png)

